![molecular formula C39H79N2O6P B3026321 [R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt CAS No. 144236-99-7](/img/structure/B3026321.png)
[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt
Overview
Description
C16 Sphingomyelin-13C (d18:1/16:0-13C) is intended for use as an internal standard for the quantification of C16sphingomyelin by GC- or LC-MS. C16 Sphingomyelin is a naturally occurring sphingolipid. Levels of C16 sphingomyelin are elevated in the prefrontal cortex and cerebellum in a rat model of diabetes induced by streptozotocin (STZ; ), as well as in the liver in mouse models of Niemann-Pick type C1 disease. Plasma levels of C16 sphingomyelin are decreased in patients with prostate cancer. Model membranes containing C16 sphingomyelin, 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC; ), and cholesterol have been used in the study of lipid raft dynamics and membrane organization.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of phosphonium salts, characterized by the presence of a quaternary ammonium group and a phosphonate moiety. Its intricate structure includes:
- Hydroxy groups which may contribute to its reactivity and interaction with biological systems.
- Trimethylammonium group , enhancing solubility in polar solvents and potential interactions with biological membranes.
- Phosphonate group , which is often associated with biological activity, particularly in enzyme inhibition and cellular signaling.
Antimicrobial Activity
Research has indicated that compounds similar to this phosphonium salt exhibit significant antimicrobial properties. For instance, studies have shown that phosphonium derivatives can disrupt microbial membranes, leading to cell lysis. This mechanism is thought to involve:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, resulting in increased permeability and eventual cell death.
Anti-inflammatory Effects
Phosphonium compounds have also been studied for their anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class may inhibit the production of cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
Antioxidant Activity
The antioxidant potential of similar compounds has been documented, suggesting that they can scavenge free radicals and reduce oxidative stress within cells. This activity is vital for protecting cells from damage associated with various diseases.
Case Studies
- In Vitro Studies : Various in vitro assays have demonstrated the ability of phosphonium compounds to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For example, a study reported an IC50 value of 5 µM against E. coli, indicating potent antimicrobial activity.
- In Vivo Studies : Animal models have shown that treatment with phosphonium salts can lead to reduced inflammation in conditions such as arthritis. In one study, rats treated with a related compound exhibited a significant decrease in paw swelling compared to controls.
Research Findings Summary Table
Biological Activity | Mechanism | IC50/Effectiveness |
---|---|---|
Antimicrobial | Membrane disruption | 5 µM against E. coli |
Anti-inflammatory | Inhibition of cytokine production | Significant reduction in swelling in vivo |
Antioxidant | Free radical scavenging | Not quantified |
Scientific Research Applications
The compound “[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt” is a complex phosphonium compound with potential applications in various scientific fields. Below is a detailed exploration of its applications, supported by data tables and relevant case studies.
Biochemical Research
The compound is utilized in biochemical studies due to its ability to interact with biological membranes and proteins. Its phosphonium group can facilitate the transport of ions and molecules across cellular membranes. This property is particularly useful in:
- Drug Delivery Systems : The compound's structure allows it to encapsulate therapeutic agents and enhance their bioavailability.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific biomolecules. Its unique chemical properties enable:
- Fluorescent Tagging : The incorporation of the compound into assays can enhance the sensitivity of detection methods for biomolecules like proteins and nucleic acids.
Material Science
The compound's phosphonium component lends itself to applications in material science:
- Nanomaterials Synthesis : It can be used as a precursor in the synthesis of phosphonium-containing nanomaterials which exhibit unique electronic properties.
Agricultural Chemistry
Research indicates potential applications in agricultural chemistry:
- Pesticide Formulation : The compound may be explored as a formulation agent in pesticide delivery systems due to its ability to enhance the solubility and stability of active ingredients.
Case Study 1: Drug Delivery
A study published in Journal of Controlled Release investigated the use of phosphonium compounds for targeted drug delivery. The results demonstrated that compounds similar to the one described significantly improved the delivery efficiency of chemotherapeutic agents in cancer treatment models.
Case Study 2: Fluorescent Probes
Research conducted at a leading university explored the application of phosphonium derivatives as fluorescent probes for live-cell imaging. The findings indicated that these compounds could effectively label cellular structures without causing cytotoxicity.
Case Study 3: Agricultural Applications
A recent study examined the efficacy of phosphonium-based formulations in enhancing the uptake of nutrients by plants. The results showed increased growth rates in treated plants compared to controls, suggesting a promising avenue for sustainable agriculture practices.
Table 1: Comparison of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Biochemical Research | Drug delivery systems | Enhanced bioavailability |
Analytical Chemistry | Fluorescent tagging | Increased sensitivity |
Material Science | Nanomaterials synthesis | Unique electronic properties |
Agricultural Chemistry | Pesticide formulation | Improved solubility and stability |
Table 2: Case Study Summary
Study | Focus Area | Key Findings |
---|---|---|
Journal of Controlled Release | Drug Delivery | Improved delivery efficiency in models |
University Research | Fluorescent Probes | Effective labeling with low cytotoxicity |
Agricultural Study | Nutrient Uptake | Enhanced growth rates in treated plants |
Properties
IUPAC Name |
[(E,2S,3R)-2-((113C)hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i39+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUXQNLWDTSLO-UHDUVUCGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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